Methyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. The molecular formula of methyl pyrazolo[1,5-a]pyridine-4-carboxylate is , with a molecular weight of 176.17 g/mol .
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate can be synthesized through various chemical methods, and it is classified as an N-heterocyclic compound. Its structure features a pyrazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds. This compound is often used as a precursor in the synthesis of more complex molecules in pharmaceutical research .
The synthesis of methyl pyrazolo[1,5-a]pyridine-4-carboxylate can be achieved through several approaches. One common method involves the reaction of 3-methyl-5-aminopyrazole with appropriate carboxylic acid derivatives under acidic conditions, leading to the formation of the desired ester .
Key steps in the synthesis include:
These methods highlight the versatility and efficiency in synthesizing methyl pyrazolo[1,5-a]pyridine-4-carboxylate .
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for developing derivatives with enhanced biological activities .
The mechanism of action for methyl pyrazolo[1,5-a]pyridine-4-carboxylate primarily revolves around its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
Key points regarding its mechanism include:
Further research is required to elucidate the exact mechanisms at a molecular level .
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate has potential applications in various scientific fields:
The ongoing research into this compound's derivatives continues to expand its potential applications across different scientific domains .
The pyrazolo[1,5-a]pyridine core represents a privileged N-heterocyclic scaffold in drug discovery due to its favorable physicochemical properties, metabolic stability, and structural mimicry of purine bases. This bicyclic system consists of a fused 5-6 ring structure that combines the electronic features of pyrazole and pyridine, enabling diverse interactions with biological targets. Methyl pyrazolo[1,5-a]pyridine-4-carboxylate, specifically functionalized at the C4 position, serves as a key synthetic intermediate for pharmacologically active molecules. Its structural rigidity facilitates optimal spatial positioning of pharmacophores while maintaining sufficient solubility for drug-like behavior, positioning it as a versatile template in rational drug design [2] [6].
The medicinal exploration of pyrazolo[1,5-a]pyridines began in the late 20th century with Ibudilast, a vasodilator and anti-inflammatory agent approved for asthma treatment. This pioneering drug highlighted the scaffold's biocompatibility and target engagement capabilities. The 2010s witnessed significant expansion, particularly with the strategic application of scaffold hopping to address drug-resistant tuberculosis. In 2015, researchers designed pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibiting nanomolar potency against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. Compound 5k demonstrated exceptional in vivo efficacy, reducing bacterial burden in infected mouse models and establishing this chemotype as a credible anti-TB lead [2].
Table 1: Key Milestones in Pyrazolo[1,5-a]pyridine Drug Discovery
Year | Development | Biological Activity | Reference |
---|---|---|---|
1980s | Ibudilast (KC-404) approval | Anti-inflammatory/vasodilator | [3] |
2015 | Anti-TB pyrazolo[1,5-a]pyridine-3-carboxamides | MIC = 7.7–1148 nM against H37Rv | [2] |
2015 | WO2015100117A1 patent filing | Kinase inhibition for oncology | [3] |
2020 | Fluorescent PP derivatives | Cellular imaging probes | [7] |
Parallel developments saw pyrazolo[1,5-a]pyridine cores incorporated into kinase inhibitors, exemplified by the 2015 patent WO2015100117A1 detailing derivatives targeting oncogenic signaling pathways. More recently, the scaffold's photophysical properties have enabled applications in bioimaging, where substituted derivatives serve as fluorophores for tracking cellular processes. This trajectory illustrates a shift from general pharmacophores to target-specific agents exploiting the scaffold's three-dimensional topology for selective binding [3] [7].
The methyl ester at C4 serves as a multifunctional handle for chemical derivatization while directly influencing the electronic profile of the core. Position 4 resides at a strategic electronic node where substituents significantly modulate π-electron distribution across the fused ring system. The carboxymethyl group (-COOCH₃) exhibits moderate electron-withdrawing character, reducing electron density at C5/C7 and enhancing hydrogen bond acceptor capacity at the carbonyl oxygen. This electronic perturbation increases susceptibility to electrophilic substitution at C3/C5 while facilitating nucleophilic displacement or hydrolysis of the ester [5] [6].
Table 2: Influence of C4 Substituents on Physicochemical Properties
C4 Substituent | LogP Shift | Electronic Effect | Derivatization Utility |
---|---|---|---|
Methyl ester | +0.8–1.2 | Moderate electron-withdrawing | High (hydrolysis, amidation) |
Carboxylic acid | -0.5–0.0 | Strong electron-withdrawing | Medium (salt formation) |
Amide | -0.2–0.3 | Mild electron-withdrawing | Low |
Cyano | +0.3–0.6 | Strong electron-withdrawing | Medium (reduction) |
Synthetically, methyl pyrazolo[1,5-a]pyridine-4-carboxylate (CAS# 1427413-80-6) enables diverse transformations:
The methyl ester's balance between stability and reactivity is evidenced in anti-TB drug discovery, where it served as a precursor to carboxamide libraries via efficient amidation protocols. These derivatives maintained optimal lipophilic efficiency (LipE) critical for membrane penetration in mycobacterial infections [2] [5].
The pyrazolo[1,5-a]pyridine system serves as a successful bioisostere for purine bases and azaindoles due to comparable hydrogen bonding patterns, dipole moments, and π-cloud topography. Its most validated application involves replacing imidazo[1,2-a]pyridine in kinase inhibitors while preserving target affinity. This substitution strategy mitigates metabolic liabilities associated with imidazo[1,2-a]pyridine's vulnerable C3 position while maintaining similar van der Waals volumes (±5ų) and dipole moments (2.5–3.5 Debye) [2] [8].
Table 3: Bioisosteric Relationships in Kinase Inhibitor Design
Scaffold | H-Bond Acceptors | ClogP | Metabolic Stability | Kinase Inhibition (IC₅₀) |
---|---|---|---|---|
Imidazo[1,2-a]pyridine | 3 | 2.8–3.5 | Moderate | 5–50 nM |
Pyrazolo[1,5-a]pyridine | 3 | 2.2–2.9 | High | 3–45 nM |
[1,2,4]Triazolo[4,3-a]pyridine | 4 | 1.8–2.4 | Low | 20–100 nM |
In anti-tubercular agents, researchers exploited scaffold hopping from imidazo[1,2-a]pyridine-based Q203 (3), a cytochrome bc₁ complex inhibitor. Structural analysis revealed that pyrazolo[1,5-a]pyridine-3-carboxamides mimicked Q203's pharmacophore geometry with superior synthetic accessibility. The C4 methyl ester derivative allowed streamlined library synthesis via:
This approach yielded nanomolar inhibitors (e.g., 5g: MIC = 7.7 nM) with >100-fold selectivity over mammalian cells, validating the bioisosteric switch. The methyl ester precursor proved indispensable for late-stage diversification through carboxamide libraries, highlighting its role in structure-activity relationship exploration [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7